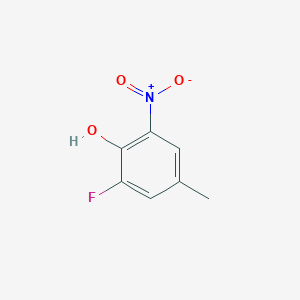

2-Fluoro-4-methyl-6-nitrophenol

描述

Significance of Phenolic Compounds in Organic Chemistry Research

Phenolic compounds, characterized by a hydroxyl group directly bonded to an aromatic ring, are a cornerstone of organic chemistry. vanderbilt.edu Their inherent acidity, which is significantly greater than that of aliphatic alcohols, allows them to participate in a wide range of acid-base reactions. pharmaguideline.comlibretexts.org This acidity stems from the resonance stabilization of the corresponding phenoxide ion, where the negative charge is delocalized over the aromatic ring. libretexts.org Phenols serve as precursors to a vast number of more complex molecules, including polymers like Bakelite, and are essential in the production of numerous pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Their antioxidant properties have also made them a major focus of research in medicinal chemistry and food science. numberanalytics.comnih.gov

Role of Halogen and Nitro Substituents in Aromatic Systems

Substituents on an aromatic ring profoundly influence its reactivity and the orientation of subsequent reactions. This influence is primarily governed by a combination of inductive and resonance effects.

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and deactivating it towards electrophilic attack. libretexts.org The nitro group is also strongly electron-withdrawing via induction. Conversely, alkyl groups like methyl (-CH₃) are weakly electron-donating (+I). lumenlearning.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

Positioning of 2-Fluoro-4-methyl-6-nitrophenol within the Context of Fluorinated Nitrophenols

While specific research on this compound is limited, its properties can be inferred from its structure and comparison with related compounds. sigmaaldrich.com Its synthesis would likely proceed via the nitration of 2-fluoro-4-methylphenol (B1362316), a known compound. sigmaaldrich.com A similar process is used for the preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) from its corresponding phenol (B47542). google.com

The acidity of this compound is a key characteristic. The parent compound, phenol, has a pKa of approximately 10. vanderbilt.edu Electron-withdrawing groups increase acidity by stabilizing the resulting phenoxide anion. quora.com The strong -I and -R effects of the nitro group and the potent -I effect of the fluorine atom are expected to significantly increase the acidity of this compound, making it a much stronger acid than phenol. The electron-donating methyl group at the para-position will slightly counteract this effect, but its influence is likely to be minor compared to the powerful withdrawing effects of the nitro and fluoro groups.

The table below compares the pKa values of phenol and related nitrophenols, illustrating the potent acidifying effect of the nitro group, especially at the ortho and para positions. vanderbilt.edulibretexts.orgmdpi.com

| Compound | pKa |

| Phenol | ~10.0 |

| 2-Nitrophenol (B165410) | ~7.2 |

| 3-Nitrophenol | ~8.4 |

| 4-Nitrophenol (B140041) | ~7.2 |

| 2,4-Dinitrophenol | ~4.0 |

| 2,4,6-Trinitrophenol (Picric Acid) | ~0.4 |

Based on these trends, the pKa of this compound is predicted to be significantly lower than that of 2-nitrophenol (pKa ~7.2), likely falling in the 4-6 range, indicating a moderately strong organic acid. The fluorine atom ortho to the hydroxyl group will contribute significantly to this acidity through its strong inductive withdrawal.

The presence of fluorine also introduces unique properties. Fluorinated organic molecules are of great interest in medicinal chemistry and materials science due to fluorine's ability to alter metabolic stability, binding affinity, and lipophilicity. nih.gov Therefore, this compound could be a valuable intermediate for creating novel pharmaceuticals or specialized polymers. nih.govossila.com

Research Gaps and Future Directions in the Study of Novel Phenolic Derivatives

The study of phenolic compounds is a mature field, yet significant research gaps and opportunities remain, particularly for novel, multi-substituted derivatives like this compound.

A primary challenge is the lack of comprehensive experimental data for many new compounds. Future research should focus on the systematic synthesis and characterization of these molecules to build a robust database of their physicochemical properties and biological activities. rsc.org

There is a growing need for more sustainable and efficient synthetic methods. Traditional nitration reactions, for instance, often use harsh acids; developing greener catalytic systems is a key objective. researchgate.net

Furthermore, the full potential of complex phenolic derivatives remains largely untapped. While many are used as synthetic intermediates, their direct application as functional molecules is an area ripe for exploration. Future studies could involve screening compounds like this compound for activities in areas such as:

Medicinal Chemistry: Investigating potential anti-inflammatory, antimicrobial, or anticancer properties. nih.govnih.gov

Agrochemicals: Assessing their utility as pesticides or plant growth regulators. ontosight.ai

Materials Science: Exploring their use as monomers for high-performance polymers or as components in advanced materials where properties like thermal stability are crucial. nih.gov

Finally, computational chemistry offers a powerful tool to predict the properties and reactivity of novel phenolic derivatives, guiding experimental efforts and accelerating the discovery process. afit.edu A deeper theoretical understanding of structure-property relationships will be crucial for the rational design of the next generation of functional phenolic compounds.

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSTVMNAYZSGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift in ¹⁹F-NMR is highly sensitive to the electronic environment of the fluorine atom, providing valuable information about the surrounding molecular structure.

For 2-Fluoro-4-methyl-6-nitrophenol, the ¹⁹F-NMR spectrum would exhibit a single resonance corresponding to the fluorine atom attached to the aromatic ring. The precise chemical shift of this signal is influenced by the electronic effects of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methyl groups collectively determine the electron density around the fluorine atom, and thus its resonance frequency.

Furthermore, spin-spin coupling interactions between the fluorine nucleus and adjacent protons on the aromatic ring would lead to splitting of the ¹⁹F signal. This coupling pattern provides definitive information about the relative positions of these atoms, confirming the substitution pattern of the benzene (B151609) ring. The magnitude of these coupling constants (J-values) can further refine the structural assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the fragmentation patterns of a compound, offering critical evidence for its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The exact mass of the compound (C₇H₆FNO₃) can be calculated and compared with the experimentally measured mass, confirming the molecular formula with a high degree of confidence.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₇H₆FNO₃ | 171.0332 |

This table presents the calculated monoisotopic mass for this compound based on its molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry that provide complementary information.

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the sample, leading to the formation of a molecular ion and characteristic fragment ions. researchgate.net This "hard" ionization technique often results in extensive fragmentation, providing a "fingerprint" of the molecule's structure. For this compound, expected fragmentation pathways could involve the loss of the nitro group (NO₂), the methyl group (CH₃), or other small neutral molecules.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. researchgate.netnih.gov This is particularly useful for confirming the molecular weight of the compound. ESI-MS studies of this compound would be expected to show a prominent peak corresponding to its molecular ion, corroborating the data obtained from HRMS. researchgate.netnih.gov

Electronic Spectroscopy and Chromophoric Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule and understand its chromophoric properties. msu.edu

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The presence of the benzene ring, nitro group, and hydroxyl group creates a conjugated system of pi-electrons, which are responsible for the absorption of UV and visible light. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. For instance, the spectrum of 4-nitrophenol (B140041), a related compound, shows a significant absorption peak around 320 nm. researchgate.netresearchgate.net

The absorption bands observed in the UV-Vis spectrum of this compound can be assigned to specific electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the conjugated pi-system of the aromatic ring and the nitro group. The n → π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons, such as those on the oxygen atoms of the hydroxyl and nitro groups, to anti-bonding π* orbitals.

Computational Chemistry and Theoretical Studies of Electronic Structure and Reactivity

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. For substituted phenols like 2-Fluoro-4-methyl-6-nitrophenol, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in providing these insights. karazin.uaresearchgate.net

Both DFT and HF methods are employed to approximate the solution to the Schrödinger equation for a multi-electron system. The HF method is a foundational ab initio technique that calculates the electronic structure, but it does not fully account for electron correlation. karazin.uaresearchgate.net

DFT, on the other hand, includes effects of electron correlation through an electron density functional, often leading to more accurate results with a manageable computational cost. karazin.uaresearchgate.net A popular functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netmaterialsciencejournal.org For a molecule like this compound, these methods would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Representative Theoretical Methods for Molecular Geometry Optimization

| Method | Description | Common Application |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the multi-electron wavefunction as a single Slater determinant. It neglects electron correlation. | Provides a baseline for more advanced calculations and is useful for determining initial geometries. karazin.ua |

| Density Functional Theory (DFT) | A method that uses the electron density to determine the properties of a system. It includes electron correlation effects via exchange-correlation functionals (e.g., B3LYP). | Widely used for geometry optimization and energy calculations of organic molecules due to its balance of accuracy and computational cost. researchgate.netmaterialsciencejournal.org |

The accuracy and computational cost of both DFT and HF calculations are heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-311+G(d,p), are commonly used for organic molecules. karazin.uaresearchgate.net

The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "+" signifies the addition of diffuse functions, which are important for describing anions and weak interactions, while the "(d,p)" indicates the addition of polarization functions to allow for more flexibility in orbital shapes. karazin.uaresearchgate.net Larger basis sets provide more accurate results but significantly increase the computational time. The selection of an appropriate basis set is a crucial compromise between accuracy and efficiency.

Conformational Analysis and Intramolecular Hydrogen Bonding

The presence of hydroxyl (-OH), nitro (-NO2), and fluorine (-F) groups in ortho positions on the benzene (B151609) ring of this compound strongly suggests the presence of intramolecular hydrogen bonding. researchgate.netactachemscand.org Computational analysis is a powerful tool to investigate the preferred conformations and the strength of such interactions.

It is highly probable that a significant intramolecular hydrogen bond exists between the hydrogen of the hydroxyl group and an oxygen atom of the nitro group (O-H···O). This interaction would lead to the formation of a stable six-membered ring, which planarizes that portion of the molecule. acs.org Additionally, a weaker hydrogen bond between the hydroxyl hydrogen and the adjacent fluorine atom (O-H···F) might also be possible, or the fluorine could influence the strength of the O-H···O bond through electronic effects. nih.goved.ac.uk Theoretical calculations can quantify the energy of these hydrogen bonds and determine which conformation is the most stable. Studies on related nitrophenols have confirmed the presence of strong intramolecular hydrogen bonds that dictate their molecular structure. actachemscand.orgacs.org

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals determines the chemical reactivity of a molecule. For this compound, analyzing the electronic structure provides insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted phenols, the HOMO is typically localized on the benzene ring and the oxygen atom of the hydroxyl group, while the LUMO is often associated with the electron-withdrawing nitro group. DFT calculations are highly effective for determining the energies and visualizing the spatial distribution of these orbitals.

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within a molecule. aimspress.com In this compound, significant intramolecular charge transfer is expected due to the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, fluoro) groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis for compounds structurally similar to this compound, such as other substituted nitrophenols, highlights significant intramolecular interactions that govern the molecule's stability and electronic properties.

The primary feature revealed by NBO analysis in such molecules is the extensive intramolecular charge transfer (ICT). This occurs due to the delocalization of electron density from donor orbitals to acceptor orbitals. In this compound, the primary donor groups are the hydroxyl (-OH) and, to a lesser extent, the methyl (-CH3) group, while the primary acceptor is the electron-withdrawing nitro (-NO2) group.

Key interactions include the delocalization of a lone pair from the hydroxyl oxygen atom (LP(O)) into the antibonding π* orbitals of the benzene ring. This electron density is further pulled towards the nitro group, resulting in a significant stabilization of the molecule. This charge transfer is quantified by the second-order perturbation stabilization energy, E(2), where a higher E(2) value indicates a stronger interaction. researchgate.netstackexchange.com For instance, in nitrophenols, the interaction between the phenolate and the nitro group localizes the highest occupied molecular orbital (HOMO) on the phenolate moiety and the lowest unoccupied molecular orbital (LUMO) on the nitro group, facilitating charge transfer. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) | Effect |

|---|---|---|---|---|

| LP (O) of -OH | π* (C-C) of Ring | Lone Pair -> Antibonding π | High | Ring activation, charge delocalization |

| π (C-C) of Ring | π* (N-O) of -NO2 | π -> Antibonding π | High | Intramolecular Charge Transfer (ICT), Stabilization |

| σ (C-H) of -CH3 | π* (C-C) of Ring | Hyperconjugation | Low-Moderate | Stabilization |

| LP (F) | σ* (C-C) of Ring | Negative Hyperconjugation | Low | Minor influence on electron density |

Note: The E(2) values are estimated based on typical values for similar functional groups in related aromatic compounds. Specific computational results for this compound are not available.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue signifies regions of electron deficiency (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. tandfonline.com

For this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential due to the interplay of its different functional groups:

Negative Potential (Red/Yellow): The most negative regions are anticipated to be localized on the oxygen atoms of the nitro (-NO2) group and the hydroxyl (-OH) group. These areas are rich in electron density and represent the most likely sites for attack by electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): A significant region of positive potential is expected over the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. Furthermore, the presence of multiple electron-withdrawing groups, particularly the nitro group, can create a positive electrostatic potential above the center of the aromatic ring, which is a characteristic feature of many nitroaromatic compounds. researchgate.netnih.gov This positive region above the ring makes the molecule susceptible to interactions with nucleophiles.

Influence of Substituents: The electron-donating methyl group (-CH3) slightly increases the electron density on the aromatic ring, while the highly electronegative fluorine atom (-F) and the potent nitro group (-NO2) withdraw electron density. This combined effect creates a complex potential map that dictates the molecule's reactivity. For instance, the hydroxyl group is a strong ortho, para-director, meaning it activates these positions for electrophilic substitution. researchgate.net

The MEP map provides a clear visual guide to the molecule's chemical reactivity, indicating that electrophilic substitutions would likely occur at the ortho and para positions relative to the activating hydroxyl and methyl groups, while nucleophilic interactions would be directed towards the electron-deficient regions near the nitro group and the hydroxyl hydrogen. quora.com

Prediction of Spectroscopic Parameters (e.g., Calculated Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction of spectroscopic parameters, which is invaluable for structure elucidation and characterization.

Calculated Vibrational Frequencies (IR and Raman) Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule, which can then be compared with experimental Infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes can be predicted for its functional groups. It's common for calculated frequencies to be slightly higher than experimental values, so scaling factors are often applied to improve agreement.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad (IR) |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| NO2 (nitro) | Asymmetric Stretching | 1500 - 1570 | Very Strong (IR) |

| NO2 (nitro) | Symmetric Stretching | 1330 - 1370 | Very Strong (IR) |

| C=C (aromatic) | Ring Stretching | 1400 - 1600 | Medium to Strong |

| C-F (fluoro) | Stretching | 1100 - 1300 | Strong (IR) |

Note: These are general ranges based on DFT calculations of similar substituted nitrophenols.

NMR Chemical Shifts The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a powerful tool for confirming molecular structures. acs.orgnih.gov Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.net

¹H NMR: The proton of the hydroxyl group is expected to have a significantly downfield chemical shift, influenced by hydrogen bonding and the electronic environment. Aromatic protons will appear in the typical aromatic region (6.5-8.5 ppm), with their exact shifts determined by the electronic effects of the neighboring F, CH₃, and NO₂ groups. The methyl protons will appear further upfield.

¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the nitro group (C-NO₂) will be significantly shifted downfield. The fluorine and methyl groups will also induce characteristic shifts on the carbons they are bonded to and on adjacent carbons.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly informative technique. The chemical shift of the fluorine atom in this compound will be influenced by the ortho -OH and -NO₂ groups and the para -CH₃ group, providing a unique spectral signature. nih.govbiophysics.org Computational methods can predict this shift with reasonable accuracy, aiding in the assignment of fluorinated aromatic compounds. nih.gov

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Theoretical calculations are essential for determining the thermodynamic properties of molecules in the gas phase, which can be difficult to measure experimentally. researchgate.net Properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be computed using statistical mechanics based on the results of quantum chemical calculations (e.g., DFT). researchgate.netnist.gov

These calculations typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the vibrational frequencies at the optimized geometry. These frequencies are fundamental to calculating the vibrational contributions to the thermodynamic properties.

Statistical Mechanics: Using the calculated rotational constants and vibrational frequencies, the translational, rotational, and vibrational partition functions are determined. These are then used to calculate the thermodynamic properties at a given temperature and pressure.

For nitroaromatic compounds, these calculated properties are crucial for understanding their stability, reactivity, and behavior in various environments. nih.gov For example, the enthalpy of formation provides insight into the energetic stability of the molecule, while heat capacity and entropy are vital for predicting the temperature dependence of chemical equilibria and reaction rates. researchgate.netnist.gov

| Thermodynamic Property | Symbol | Significance | Influencing Factors |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | Overall energetic stability of the molecule. | Bond energies, resonance stabilization, intramolecular strain. |

| Standard Entropy | S° | Measure of the disorder or randomness of the system. | Molecular mass, symmetry, and vibrational modes (flexibility). |

| Heat Capacity at Constant Pressure | Cp | Amount of heat required to raise the temperature by a unit degree. | Number of atoms, types of molecular motion (translation, rotation, vibration). |

Note: The table describes the significance of thermodynamic properties typically calculated for compounds like this compound.

Chemical Reactivity and Reaction Mechanisms

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, primarily demonstrating acidic properties and participating in reactions such as ether and ester formation. The acidity of the phenol (B47542) is significantly enhanced by the presence of the electron-withdrawing nitro and fluoro groups. Conversely, the electron-donating methyl group has a slight acid-weakening effect. ontosight.ai The stability of the corresponding phenoxide ion is increased by delocalization of the negative charge onto the electron-withdrawing nitro group.

Typical reactions involving the hydroxyl group include:

Etherification (Williamson Synthesis): The phenoxide, formed by deprotonation with a suitable base, can act as a nucleophile, reacting with alkyl halides to form ethers.

Esterification: The phenol can react with acyl chlorides or acid anhydrides to produce phenyl esters. The reactivity in this case is influenced by the nucleophilicity of the phenolic oxygen.

Oxidation: Phenols can be oxidized to quinones. openstax.org However, the substitution pattern of 2-Fluoro-4-methyl-6-nitrophenol, with substituents at positions 2, 4, and 6, would influence the structure of any potential quinone product. The stability of phenolic compounds is a subject of extensive study, with the O-H bond dissociation enthalpy being a key parameter. nist.gov

The properties of the O–H bond are fundamental to understanding the chemical behavior of phenolic compounds, as this is the bond broken to generate the active phenoxy radical species. nist.gov

Reactivity of the Nitro Group (e.g., Reduction, Nucleophilic Aromatic Substitution Activation)

The nitro group is a versatile functional group that strongly influences the molecule's reactivity.

Reduction: The reduction of aromatic nitro compounds is a widely studied area of organic chemistry. wikipedia.org The nitro group of this compound can be reduced to various other functional groups depending on the reagents and reaction conditions. Common reduction products include:

Amines: Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl) can fully reduce the nitro group to an amino group (NH₂), yielding 2-Amino-6-fluoro-4-methylphenol. wikipedia.org

Hydroxylamines: Milder reducing agents or specific conditions, such as using zinc metal in aqueous ammonium (B1175870) chloride, can lead to the partial reduction of the nitro group to a hydroxylamine (B1172632) (NHOH). wikipedia.org In some biological or enzymatic pathways, the reduction of nitroaromatics proceeds chemoselectively to the hydroxylamino derivative. nih.gov

Azo and Azoxy Compounds: Under certain conditions, particularly with metal hydrides or in basic media, condensation reactions between partially reduced intermediates can lead to the formation of azo (–N=N–) or azoxy (–N=N⁺(O⁻)–) compounds. wikipedia.org

A patent describes a method for the selective reduction of a nitro group at the 2-position of a dinitrophenol derivative by using an alkali metal sulfide (B99878) or polysulfide at controlled temperatures. google.com This suggests that selective reduction of the 6-nitro group in this compound could potentially be achieved.

Nucleophilic Aromatic Substitution (SNAr) Activation: The nitro group is a powerful activating group for nucleophilic aromatic substitution, especially when positioned ortho or para to a potential leaving group. pressbooks.pubacs.org In this compound, the nitro group is ortho to the fluorine atom. This arrangement significantly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack at the carbon bearing the fluorine atom. pressbooks.publibretexts.org This makes the fluorine atom susceptible to displacement by strong nucleophiles.

Influence of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom has a dual electronic influence on the aromatic ring. vaia.com

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. vaia.com This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution compared to benzene (B151609). numberanalytics.comvaia.com This deactivation is generally stronger than that of other halogens. vaia.com

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect directs incoming electrophiles to the ortho and para positions. vaia.com

The presence of fluorine can also increase the stability of the aromatic compound due to the strength of the C-F bond and resistance to oxidation. numberanalytics.comnih.gov However, it simultaneously makes the compound more reactive towards nucleophilic substitution reactions by stabilizing the anionic intermediate. numberanalytics.comnih.gov The substitution of hydrogen with fluorine alters the molecular orbitals, potentially increasing the HOMO-LUMO gap and decreasing reactivity towards electron-rich species. numberanalytics.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The outcome of EAS on this compound is determined by the combined directing effects of the four substituents. The aromatic ring is heavily substituted, leaving only two available positions for substitution (positions 3 and 5).

Directing Effects:

-OH (hydroxyl): Strongly activating, ortho-, para-director. openstax.org

-CH₃ (methyl): Activating, ortho-, para-director.

-F (fluoro): Deactivating, ortho-, para-director. vaia.com

-NO₂ (nitro): Strongly deactivating, meta-director.

The hydroxyl group is the most powerful activating group. Its ortho positions are C6 (occupied by NO₂) and C2 (occupied by F). Its para position is C4 (occupied by CH₃). The methyl group directs ortho to C3 and C5 and para to C1 (occupied by OH). The fluoro group directs ortho to C1 (occupied) and C3, and para to C5. The nitro group directs meta to C2 (occupied) and C4 (occupied).

Considering these effects, the most likely positions for electrophilic attack are C3 and C5. The powerful ortho, para-directing influence of the hydroxyl and methyl groups, along with the para-directing influence of the fluoro group towards C5 and ortho-directing towards C3, will likely overcome the deactivating effects. Reactions like nitration or halogenation would likely yield a mixture of 3- and 5-substituted products, with the precise ratio depending on steric hindrance and the specific electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is highly probable for this compound due to the presence of the nitro group ortho to the fluorine atom, which is a good leaving group in such reactions. youtube.com The reaction proceeds via an addition-elimination mechanism. nih.gov

Nucleophilic Attack: A strong nucleophile (e.g., OH⁻, RO⁻, R₂NH) attacks the carbon atom bonded to the fluorine (C2). This is the rate-limiting step as it disrupts the aromaticity of the ring. libretexts.orgnih.gov

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. pressbooks.publibretexts.org

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a relatively good leaving group in this context, to yield the final substitution product. nih.gov

The rate of SNAr is significantly faster when the electron-withdrawing group is ortho or para to the leaving group, as is the case here, compared to a meta arrangement. masterorganicchemistry.com

Investigation of Reaction Kinetics and Reaction Pathway Energetics

The study of reaction kinetics and pathway energetics provides quantitative insight into the reactivity of this compound.

Reaction Kinetics: The kinetics of reactions involving this molecule, such as the reduction of the nitro group, can be complex. The catalytic reduction of nitrophenols, for instance, is often modeled using the Langmuir-Hinshelwood mechanism. nih.govresearchgate.net This model assumes that the reaction occurs on the surface of a catalyst and involves the adsorption of both the nitrophenol and the reducing agent (e.g., borohydride). researchgate.netacs.org The apparent rate constant (k_app) in such pseudo-first-order reactions depends on factors like catalyst surface area, temperature, and the adsorption constants of the reactants. nih.govresearchgate.net

| Parameter | Description | Relevance to this compound |

| Apparent Rate Constant (k_app) | The experimentally observed rate constant in pseudo-first-order kinetics. | Would quantify the overall speed of nitro group reduction under specific catalytic conditions. |

| Langmuir-Hinshelwood Model | A kinetic model for heterogeneous catalysis describing reactions on a surface. | Applicable for modeling the catalytic hydrogenation of the nitro group. The model would account for the adsorption of the substituted phenol onto the catalyst surface. nih.govresearchgate.net |

| Induction Time (t₀) | A delay observed before the reaction reaches its steady-state rate. | Often seen in catalytic nitrophenol reductions, possibly related to catalyst surface reconstruction. researchgate.net |

The presence of an intramolecular hydrogen bond in a related compound, 2-nitrophenol (B165410), has been shown to decrease its reduction rate constant compared to 4-nitrophenol (B140041). rsc.org A similar intramolecular hydrogen bond between the phenolic -OH and the ortho -NO₂ group in this compound could likewise influence its reaction kinetics.

Reaction Pathway Energetics: The energetics of a reaction are described by thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of activation.

Activation Energy (Ea): The minimum energy required to initiate the reaction. For SNAr, the formation of the high-energy Meisenheimer complex represents the major energy barrier. masterorganicchemistry.com The strong stabilization provided by the ortho-nitro group lowers this barrier compared to an unsubstituted aryl fluoride.

Bond Dissociation Enthalpy (BDE): For reactions involving the phenolic hydroxyl group, the O-H BDE is a critical thermodynamic value. nist.gov Electron-withdrawing substituents generally affect the BDE, which in turn influences antioxidant activity and reactions involving phenoxy radical formation. nist.gov

Aromaticity: The SNAr mechanism involves a non-aromatic intermediate. The energy cost of disrupting the aromaticity is a key factor in the reaction's energetics. nih.gov The subsequent rearomatization upon expulsion of the leaving group is a strong thermodynamic driving force for the second step of the reaction. nih.gov Computational studies on fluorobenzenes have shown that fluorine substitution can increase the activation energy of hydrogenation, suggesting enhanced aromatic stability. nih.govacs.org

| Thermodynamic Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The energy barrier for a reaction. | For SNAr, this is the energy needed to form the Meisenheimer complex. For nitro reduction, it's the barrier for the rate-determining step. rsc.org |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Related to the energy of bond breaking and formation in the transition state. rsc.org |

| Entropy of Activation (ΔS‡) | The change in entropy (disorder) in going from reactants to the transition state. | Reflects the change in molecularity and freedom of motion at the transition state. rsc.org |

| O-H Bond Dissociation Enthalpy | The energy required to break the O-H bond homolytically. | A key factor for reactions involving the phenolic hydroxyl group, such as oxidation. nist.gov |

Environmental Fate and Degradation Pathways in Diverse Media

Abiotic Degradation Mechanisms

Photolysis and Photocatalysis in Aquatic and Atmospheric Environments

No studies specifically investigating the photolytic or photocatalytic degradation of 2-Fluoro-4-methyl-6-nitrophenol were found. Research on other nitrophenols suggests that photolysis can be a significant degradation pathway in the environment, often influenced by factors such as pH, the presence of other substances, and the wavelength of light. However, the specific effects of the fluoro and methyl groups on the phenolic ring of the target compound on its photolytic behavior have not been documented.

Hydrolysis in Aqueous Systems

There is no available data on the hydrolysis of this compound in aqueous systems. The stability of the compound towards hydrolysis under different pH and temperature conditions is currently unknown.

Biotic Degradation Processes

Microbial Biodegradation in Soil and Water (e.g., Aerobic and Anaerobic Pathways)

No studies have been published detailing the microbial biodegradation of this compound in either soil or water environments. Consequently, no information is available on its potential aerobic or anaerobic degradation pathways.

Identification of Degrading Microorganisms and Enzyme Systems

As no biodegradation studies have been conducted, there has been no identification of specific microorganisms (bacteria or fungi) or enzyme systems capable of degrading this compound.

Study of Recalcitrance and Factors Affecting Biodegradation

The recalcitrance of this compound in the environment has not been studied. Factors that might affect its biodegradability, such as the presence of the fluorine atom which can increase recalcitrance in some aromatic compounds, have not been experimentally evaluated for this specific molecule.

Atmospheric Chemistry and Formation Pathways

The atmospheric presence of nitrophenols, including halogenated derivatives, is a result of both direct emissions and secondary formation. Primary sources can include industrial processes and combustion events. sdu.edu.cn However, the secondary formation through atmospheric chemical reactions is considered a significant pathway. sdu.edu.cn

Formation Pathways:

Substituted nitrophenols are primarily formed in the troposphere through the photo-oxidation of aromatic precursors in the presence of nitrogen oxides (NOx). For this compound, a likely precursor would be 2-fluoro-4-methylphenol (B1362316). The formation process generally involves the following steps:

Oxidation of the aromatic precursor: The reaction is typically initiated by the hydroxyl radical (•OH) during the day or the nitrate (B79036) radical (NO₃•) at night, leading to the formation of a phenoxy radical. noaa.gov

Nitration: The resulting radical can then react with nitrogen dioxide (NO₂) to form the nitrophenol. wikipedia.org

Aqueous-phase reactions within cloud and fog droplets are also recognized as an important route for nitrophenol formation. sdu.edu.cn In this environment, the oxidation of dissolved phenols and their subsequent nitration can contribute significantly to the atmospheric burden of these compounds. noaa.gov

Degradation Pathways:

Once in the atmosphere, this compound is subject to degradation, primarily through photolysis and reaction with atmospheric oxidants.

Photolysis: Nitrophenols absorb sunlight, which can lead to their degradation. rsc.org The photolysis of nitrophenols can be a source of nitrous acid (HONO) and hydroxyl radicals in the atmosphere, which are key species in atmospheric chemistry. rsc.org The presence of a fluorine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and potentially affect the photolysis rate and products. umn.edu Studies on other fluorinated aromatic compounds have shown that photolysis can lead to the formation of various fluorinated byproducts. umn.edunih.gov

Reaction with Oxidants: The primary gas-phase loss process for nitrophenols is the reaction with hydroxyl radicals (•OH). This reaction leads to the formation of a variety of degradation products. The rate of this reaction is influenced by the nature and position of the substituents on the aromatic ring.

Environmental Partitioning and Transport Behavior

The distribution of this compound between air, water, soil, and sediment is dictated by its volatility, water solubility, and sorption characteristics. The presence of fluoro, methyl, and nitro groups on the phenol (B47542) structure will influence these properties.

The Henry's Law Constant (H) is a critical parameter that describes the partitioning of a compound between the air and water phases at equilibrium. A higher H value indicates a greater tendency for the compound to volatilize from water into the air.

Below is a table of experimentally determined Henry's Law Constants for some related nitrophenolic compounds.

| Compound | Henry's Law Constant (atm·m³/mol) | Temperature (°C) | Reference |

|---|---|---|---|

| 2-Nitrophenol (B165410) | 1.63 x 10⁻⁵ | 25 | researchgate.net |

| 4-Nitrophenol (B140041) | 1.2 x 10⁻⁸ | 20 | researchgate.net |

| 2-Methyl-4-nitrophenol | - | - | Data not available |

| 4-Methyl-2-nitrophenol | - | - | Data not available |

The position of the nitro group significantly impacts the Henry's Law Constant, with 2-nitrophenol being much more volatile than 4-nitrophenol due to intramolecular hydrogen bonding. The addition of a methyl group is expected to slightly decrease water solubility and potentially increase the Henry's Law Constant. The fluorine atom's effect is complex; while it increases molecular weight, its high electronegativity can also influence intermolecular interactions.

The tendency of this compound to adsorb to soil and sediment particles will determine its mobility in the subsurface environment and its bioavailability. This sorption is influenced by the properties of the soil or sediment (e.g., organic carbon content, clay mineralogy, pH) and the chemical's own properties.

Sorption Mechanisms:

The sorption of phenolic compounds to soil and sediment can occur through several mechanisms:

Hydrophobic Partitioning: The nonpolar parts of the molecule can partition into the soil organic matter. nih.gov

Hydrogen Bonding: The hydroxyl and nitro groups can form hydrogen bonds with functional groups on organic matter and clay surfaces. nih.gov

Surface Adsorption: Nitrophenols can adsorb to mineral surfaces, a process that is dependent on the type of mineral and the cations present. acs.orgepa.gov

The presence of the nitro group generally enhances the stability and sorption of nitrophenols in soil and water. nih.gov The fluoro and methyl groups will also modify the compound's hydrophobicity and its interactions with soil and sediment components. Studies on other substituted phenols have shown that the nature of the substituent significantly affects the sorption process. thescipub.com For instance, the presence of copper in soil has been shown to suppress the sorption of p-nitrophenol. nih.gov

The soil pH is a critical factor influencing the sorption of ionizable compounds like phenols. At a pH below its pKa, this compound will exist predominantly in its neutral form, which is more likely to partition into organic matter. Above its pKa, it will exist as an anion, which is more water-soluble and less likely to sorb to negatively charged soil particles.

| Compound | Sorption Behavior Summary | Influencing Factors |

|---|---|---|

| Phenol | Adsorption is influenced by soil organic matter, pH, and the presence of iron oxides. arizona.edunih.gov | Soil composition, pH |

| p-Nitrophenol | Sorption is suppressed by the presence of certain metals like copper. nih.gov The Freundlich isotherm model often describes its sorption well, indicating multiple adsorption mechanisms. arizona.edu | Co-contaminants, soil type |

| Substituted Nitrophenols | Adsorption strength depends on the type and position of the substituent. acs.org | Molecular structure |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-Fluoro-4-methyl-6-nitrophenol, enabling its separation from isomers and other potentially interfering compounds. The choice between liquid and gas chromatography typically depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenolic compounds. Due to its non-destructive nature and applicability to non-volatile and thermally labile compounds, it is well-suited for the direct analysis of this compound without the need for derivatization.

A common configuration for the analysis of nitrophenols involves reverse-phase (RP) HPLC. researchgate.net In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netchromatographyonline.com To ensure sharp peaks and reproducible retention times, the mobile phase is often acidified with agents like phosphoric acid or acetic acid to suppress the ionization of the phenolic hydroxyl group. nih.govlcms.cz

The Diode Array Detector (DAD) is particularly advantageous as it provides spectral information across a range of wavelengths simultaneously. This capability allows for the identification of this compound based on its characteristic UV-Vis absorption spectrum, enhancing the reliability of peak identification and enabling purity assessment. For nitrophenols, detection is typically performed in the UV range of 270-320 nm. lcms.cz The sensitivity of HPLC-DAD methods can be significantly enhanced by incorporating a pre-concentration step, such as liquid-liquid extraction, which can lower the detection limits to the microgram-per-liter (µg/L) range. researchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Nitrophenol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 2.1 mm, 5 µm) | lcms.cz |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture | researchgate.netchromatographyonline.com |

| Mobile Phase Modifier | 0.1-0.2% Phosphoric Acid or Acetic Acid | nih.govlcms.cz |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com |

| Detection | Diode Array Detector (DAD) at 270-320 nm | lcms.cz |

| Injection Volume | 10 - 20 µL | mdpi.comshimadzu.com |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While effective for many phenols, the direct analysis of underivatized nitrophenols like this compound by GC can be challenging. researchgate.net Their polarity can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity. researchgate.netresearchgate.net

To overcome these limitations, a derivatization step is frequently employed to convert the polar phenol (B47542) into a less polar, more volatile derivative. Common derivatization strategies include:

Methylation: Using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to convert the phenolic hydroxyl group to a methyl ether. researchgate.netnih.gov

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether. researchgate.net

Acylation: Using reagents like acetic anhydride. nih.gov

Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr), which is particularly useful for creating derivatives that are highly sensitive to Electron Capture Detection (ECD). epa.gov

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. thermofisher.com Detection can be accomplished using a Flame Ionization Detector (FID) for general purposes or an Electron Capture Detector (ECD) for halogenated derivatives, which offers higher selectivity and sensitivity for compounds containing fluorine, like this compound. nih.govnih.gov A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity towards nitrogen-containing compounds. researchgate.net

Table 2: Typical GC Parameters for Derivatized Phenol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | Diazomethane, BSTFA, or PFBBr | researchgate.netepa.gov |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5, TG-5SilMS) | thermofisher.com |

| Injector | Splitless mode, ~275 °C | thermofisher.com |

| Carrier Gas | Helium or Hydrogen | researchgate.netthermofisher.com |

| Oven Program | Temperature gradient (e.g., 60 °C initial, ramp to 300 °C) | thermofisher.com |

| Detector | FID, ECD, or NPD | nih.govresearchgate.netepa.gov |

Coupled Analytical Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides a higher degree of confidence in compound identification and delivers superior sensitivity and selectivity compared to standalone chromatographic detectors.

GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. This technique is a definitive method for the analysis of this compound, especially after derivatization. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for the analyte.

This fingerprint allows for unambiguous identification by comparing the obtained spectrum with library spectra or the spectrum of a known standard. nih.gov For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where the instrument only monitors specific m/z values characteristic of the target compound. This significantly enhances sensitivity and selectivity by filtering out background noise from the sample matrix. researchgate.net The use of a highly deactivated separation system is crucial to achieve good quantitative precision for underivatized nitrophenols, though derivatization is generally preferred. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), represents one of the most powerful analytical tools for detecting trace levels of compounds like this compound in complex matrices. shimadzu.comcopernicus.org A key advantage of LC-MS is that it often eliminates the need for derivatization, simplifying sample preparation. shimadzu.com

The technique uses an interface, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), to generate ions from the compounds eluting from the HPLC column. shimadzu.com APCI is often suitable for the analysis of less polar phenols. shimadzu.comnih.gov

In LC-MS/MS, a triple quadrupole mass spectrometer is commonly used. The first quadrupole selects a specific ion (the precursor ion) for the target analyte. This ion is then fragmented in a collision cell, and the second quadrupole selects one or more specific fragment ions (product ions) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for quantification at very low levels (ng/L) even in challenging sample types like surface water or biological fluids. shimadzu.comresearchgate.net This method can readily separate and detect isomers, which is critical for nitrophenol analysis. shimadzu.com

Table 3: Example LC-MS/MS Parameters for Nitrophenol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | Reverse-Phase (e.g., PFP or C18 column) | shimadzu.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with modifier | shimadzu.comnih.gov |

| Ionization Source | APCI (Atmospheric Pressure Chemical Ionization) or ESI | shimadzu.comnih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Precursor Ion [M-H]⁻ | Specific m/z for deprotonated this compound | shimadzu.com |

| Product Ion(s) | Characteristic fragment ions for quantification and confirmation | shimadzu.com |

Sample Preparation and Enrichment Protocols

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances. nih.gov The choice of method depends heavily on the nature of the sample (e.g., water, soil, biological tissue).

For aqueous samples, two common techniques are:

Liquid-Liquid Extraction (LLE): This is a traditional method where the sample is mixed with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). researchgate.netresearchgate.net The target analyte partitions into the organic phase, which is then separated, concentrated, and analyzed. Adjusting the sample pH is often necessary to ensure the phenol is in its neutral, more extractable form. researchgate.net

Solid-Phase Extraction (SPE): This has become the preferred method as it is more efficient, uses smaller volumes of organic solvents, and is more easily automated. nih.gov For nitrophenols, polymeric sorbents or chemically modified silica (B1680970) are used. The sample is passed through a cartridge packed with the sorbent, which retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of a strong organic solvent. nih.gov Recently, novel sorbents, such as those based on boronate affinity, have been developed to specifically target and extract nitrophenols through interactions beyond simple hydrophobicity. nih.gov

For solid samples like soil or sediment, extraction techniques such as Soxhlet extraction or microwave-assisted extraction (MAE) can be employed using suitable solvents to move the analyte into a liquid phase before further cleanup by LLE or SPE. nih.gov

Solid-Phase Extraction (SPE) for Matrix Cleanup and Concentration

Solid-Phase Extraction (SPE) is a widely adopted technique for the preparation of samples prior to chromatographic analysis. sigmaaldrich.comchromatographyonline.com It serves the dual purpose of cleaning up the sample by removing interfering components and concentrating the analyte of interest, thereby increasing the sensitivity of the analysis. sigmaaldrich.com The versatility of SPE allows it to be used for various sample types and volumes. phenomenex.com The process involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. phenomenex.com

For nitrophenolic compounds, including this compound, the choice of sorbent is critical. Polymeric sorbents are often preferred for their ability to retain a broad range of analytes, from polar to nonpolar. nih.gov For instance, studies on the simultaneous extraction of nitrophenols and other pollutants have shown that polymeric sorbents like Strata-X provide a good compromise for retaining both polar nitrophenols and more lipophilic compounds. nih.gov The selection of elution solvents is equally important, with combinations like acetonitrile and methanol being effective for eluting nitrophenols from polymeric cartridges. chromatographyonline.com While specific SPE methods for this compound are not extensively documented, methodologies developed for other nitrophenols are directly applicable due to their structural similarities.

Table 1: Representative Solid-Phase Extraction (SPE) Parameters for Nitrophenolic Compounds

| Sorbent Type | Sample Matrix | Elution Solvent(s) | Typical Application | Reference |

|---|---|---|---|---|

| Polymeric (Lichrolut EN) | Tap Water | Acetonitrile/Methanol (1:1) | Preconcentration for HPLC analysis | chromatographyonline.com |

| Polymeric (Strata-X) | Aquatic Samples | Dichloromethane followed by Methanol | Simultaneous extraction of nitrophenols and PAHs | nih.gov |

| Carboxyl-functionalized microporous organic network (MON-COOH) | Water Samples | --- | Extraction for HPLC analysis | researchgate.net |

| Activated Carbon | Water | --- | Combined extraction and SALDI-MS analysis | nycu.edu.tw |

This table is generated based on data for various nitrophenolic compounds, providing a model for the analysis of this compound.

Derivatization Strategies for Enhanced Detection and Stability

Gas chromatography (GC) is a powerful technique for separating volatile compounds, but the direct analysis of nitrophenols can be challenging due to their polarity and potential for interaction with the GC column. researchgate.net Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties, such as increased volatility, thermal stability, and enhanced detectability. jfda-online.comlibretexts.orgsigmaaldrich.com For nitrophenols, derivatization typically targets the active hydrogen of the phenolic hydroxyl group. sigmaaldrich.com

Common derivatization methods for phenolic compounds include silylation, acylation, and alkylation. libretexts.org

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.govresearchgate.net TBDMS derivatives are particularly advantageous as they are more stable against hydrolysis compared to TMS derivatives. sigmaaldrich.com

Acylation: This method introduces an acyl group, often using fluorinated anhydrides. The resulting derivatives are more volatile and show improved detectability, especially with electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization mode. jfda-online.com

Alkylation/Benzylation: On-column benzylation using reagents like 3,5-bis(trifluoromethyl)benzyldimethylphenylammonium fluoride (B91410) has been shown to be effective for phenols, producing derivatives with a higher total ion current in GC-MS compared to methyl derivatives. researchgate.net

These strategies, while documented for other phenols and nitrophenols, are directly applicable to this compound to facilitate its analysis by GC-MS. researchgate.netresearchgate.net

Table 2: Common Derivatization Strategies for Phenolic Compounds in GC Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Advantages | Reference |

|---|---|---|---|---|

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Hydroxyl (-OH) | Forms stable TBDMS derivatives, enhances volatility. | sigmaaldrich.comnih.govresearchgate.net |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH), Amine (-NH2) | Efficient for various metabolites, increases volatility. | nih.govnih.gov |

| Acylation | Pentafluoropropionic anhydride | Alcohols, Phenols, Amines | Increases volatility, improves chromatographic efficiency. | jfda-online.com |

This table outlines general derivatization strategies applicable to this compound based on established methods for similar compounds.

Development of Spectroscopic Methods for Specific Detection

Spectroscopic methods, particularly UV-Visible (UV-Vis) and Raman spectroscopy, are valuable for the detection and quantification of nitrophenolic compounds. nih.govspectroscopyonline.com These techniques can offer rapid and, in some cases, non-destructive analysis.

UV-Vis spectrophotometry is based on the absorption of light by the analyte. nih.gov The absorption spectra of nitrophenols are known to be highly dependent on the pH of the solution. acs.orgrsc.org In acidic or neutral solutions, nitrophenols exist in their protonated form, typically showing an absorption maximum in the near-UV region. nih.govacs.org As the pH increases, the phenolic proton dissociates, forming the nitrophenolate ion. This results in a significant shift of the absorption maximum to a longer wavelength (a bathochromic or red shift), often into the visible region, which is accompanied by a color change. rsc.orgresearchgate.net For example, p-nitrophenol has an absorption peak around 317-320 nm in its protonated form and a peak around 400 nm in its deprotonated (phenolate) form. nih.govacs.orgresearchgate.net It is expected that this compound would exhibit similar pH-dependent spectral behavior, a characteristic that can be exploited for its specific detection.

Raman spectroscopy provides detailed structural information based on the inelastic scattering of monochromatic light. spectroscopyonline.com It can identify compounds based on their unique vibrational modes. Studies on nitrophenol isomers have demonstrated that each isomer possesses a distinct Raman spectrum with characteristic peaks, allowing for their differentiation. For instance, specific Raman peaks have been identified for o-, m-, and p-nitrophenol related to the C-H deformation and the symmetric and asymmetric stretching vibrations of the nitro group. spectroscopyonline.com This technique holds promise for the specific identification of this compound, provided its characteristic Raman spectrum is established.

Table 3: Spectroscopic Properties of Representative Nitrophenols

| Compound | Method | Condition | λmax (nm) / Raman Peak (cm⁻¹) | Observation | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | UV-Vis | Acidic | 317 | Protonated form | nih.gov |

| p-Nitrophenol | UV-Vis | Alkaline | 400 | Deprotonated (phenolate) form | nih.govresearchgate.net |

| 2,4-Dinitrophenol | UV-Vis | Acidified Water | ~260 | Absorption peak of undissociated form | rsc.org |

| o-Nitrophenol | Raman | Solid Phase | 1134, 1232 | Characteristic peaks for identification | spectroscopyonline.com |

| m-Nitrophenol | Raman | Solid Phase | 1268, 1343 | Characteristic peaks for identification | spectroscopyonline.com |

This table summarizes spectroscopic data for common nitrophenols, illustrating the principles that would apply to the analysis of this compound.

Non Biological Research Applications and Material Science Potential

Utilization as a Building Block in Complex Organic Synthesis

In the field of organic chemistry, nitroaromatic compounds are highly valued as versatile starting materials and intermediates for synthesizing more complex molecules. frontiersin.org The nitro group's strong electron-withdrawing nature and its capacity to be transformed into other functional groups, most notably an amine, make it an essential tool for synthetic chemists. frontiersin.org 2-Fluoro-4-methyl-6-nitrophenol serves as a valuable building block in this context.

The presence of multiple, distinct functional groups allows for a variety of chemical modifications. For instance, the nitro group can be reduced to an amino group, which can then participate in the formation of amides, sulfonamides, or be a key component in the synthesis of heterocyclic systems. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Furthermore, the fluorine atom, a common feature in many modern pharmaceuticals and agrochemicals, can influence the molecule's reactivity and properties.

The synthesis of related substituted nitrophenols, such as 2-bromo-4-fluoro-6-nitrophenol (B1271563) and 2-bromo-4-fluoro-6-methylphenol, is documented in patent literature, highlighting the role of such compounds as intermediates in creating molecules with specific desired properties, including agricultural applications. google.comgoogle.com These syntheses demonstrate how the aromatic ring can be further functionalized through controlled reactions like nitration and bromination. google.comgoogle.com Chemical suppliers provide this compound for early discovery research, underscoring its role as a foundational chemical for developing novel substances. sigmaaldrich.com

Exploration in Materials Science

The molecular structure of this compound suggests its potential for applications in materials science, particularly in the development of functional polymers and materials with specific optical properties.

While specific research on the use of this compound as a monomer for polymerization is not extensively documented, its functional groups offer clear potential for this application. The phenolic hydroxyl group can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Alternatively, the nitro group can be chemically reduced to an amine (NH2) group. The resulting aminophenol derivative would be a bifunctional monomer capable of participating in polymerization reactions to form polyamides, polyimines, or other polymer classes. The fluorine and methyl groups would remain as substituents on the polymer backbone, imparting specific properties such as thermal stability, chemical resistance, and altered solubility.

Materials with non-linear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic technologies. upatras.gr Organic molecules that possess both electron-donating groups (like -OH and -CH3) and electron-withdrawing groups (like -NO2) connected by a π-conjugated system often exhibit significant NLO responses. nih.gov This structural motif facilitates intramolecular charge transfer, which is a key origin of NLO behavior. nih.gov

Nitrophenols are a well-studied class of NLO materials. researchgate.net For example, p-nitrophenol is recognized as an attractive NLO material due to its large hyperpolarizability and high electronic susceptibility. researchgate.net Studies on Schiff bases derived from nitrophenols also show potential for NLO applications. researchgate.net The structure of this compound, featuring the electron-donating hydroxyl and methyl groups in opposition to the electron-withdrawing nitro group, makes it a promising candidate for NLO property investigations. The fluorine atom can further modulate the electronic properties and crystal packing, potentially enhancing the NLO response.

Research into organic NLO materials often involves comparing their performance to standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). For instance, a complex of hexamine and p-nitrophenol was found to have a second-harmonic generation (SHG) efficiency 4.57 times greater than KDP. researchgate.net

Table 1: NLO Properties of Selected Nitrophenol-Related Compounds

| Compound/Complex | Key Finding | Reference |

|---|---|---|

| Theophylline p-nitrophenol (TPNP) | Successfully grown crystal with confirmed structure for NLO applications. | researchgate.net |

| Hexamine p-nitrophenol (HMPN) | Powder SHG efficiency is 4.57 times greater than standard KDP. | researchgate.net |

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) | Possesses potential for NLO applications with higher total hyperpolarizability (βtot) than urea. | researchgate.net |

Potential in Chemical Sensor Development

The detection of nitroaromatic compounds is of significant environmental and security interest. Research has shown that coordination polymers can act as fluorescent sensors for nitro-explosives like 2,4,6-trinitrophenol and p-nitrophenol. acs.org The sensing mechanism often relies on a fluorescence quenching effect, where the presence of the nitroaromatic analyte diminishes the sensor's fluorescence intensity. acs.org The efficiency of this quenching can be related to the polarity and electronic nature of the specific nitro compound being detected. acs.org

Given these established sensing strategies for related molecules, this compound could be a target analyte for newly developed chemical sensors. Conversely, the molecule itself holds potential as a component in sensor design. Its functional groups could be used to anchor it to a substrate or to interact selectively with specific target analytes. By modifying its structure, for example, by incorporating it into a larger chromophore or polymer system, it could be developed into a new chemosensor.

Role in Fundamental Studies of Aromatic Chemistry

The structure of this compound makes it an excellent model compound for fundamental studies in aromatic chemistry. The benzene (B151609) ring is substituted with four different groups, each exerting distinct electronic and steric effects that influence the ring's reactivity.

Hydroxyl (-OH): A strong activating, ortho-, para-directing group.

Methyl (-CH3): A weak activating, ortho-, para-directing group.

Fluorine (-F): A deactivating, ortho-, para-directing group (due to opposing inductive and resonance effects).

Nitro (-NO2): A strong deactivating, meta-directing group.

The interplay of these competing effects provides a rich platform for investigating the mechanisms of electrophilic aromatic substitution. For example, studying further nitration, halogenation, or sulfonation of this molecule would yield valuable data on regioselectivity and the relative directing power of these functional groups. It can also be used to study nucleophilic aromatic substitution, where the strongly deactivating nitro group facilitates the displacement of the fluorine atom by a nucleophile. Such studies are crucial for refining our predictive models of chemical reactivity in complex organic molecules. rsc.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-methyl-6-nitrophenol, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nitration of fluorinated cresol derivatives. For example, regioselective nitration of 4-fluoro-3-methylphenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro-substituted product. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .

- Key Data :

- Molecular Formula: C₇H₆FNO₃

- CAS RN: 2070-43-1

- Purity: 95% (HPLC) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (60:40) to resolve isomers and confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 184.03) .

- NMR : ¹⁹F NMR (DMSO-d₆) shows a singlet at δ -112 ppm (CF), while ¹H NMR confirms methyl (δ 2.35 ppm) and phenolic proton (δ 10.8 ppm) signals .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nitration in fluorinated phenolic precursors?

- Methodology : Computational modeling (DFT) combined with experimental kinetic studies can assess nitration pathways. For example, the electron-withdrawing fluoro group directs nitration to the para position relative to the methyl group. Compare with analogs like 5-Fluoro-2-nitrophenol (CAS 446-36-6) to evaluate substituent effects .

- Contradictions : Discrepancies in isomer ratios between computational predictions and experimental yields may arise from solvent polarity or competing radical mechanisms .

Q. What are the environmental persistence and degradation pathways of this compound in atmospheric aerosols?

- Methodology : Use gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) to monitor degradation products. Deuterated internal standards (e.g., 2NP-d₄) improve quantification accuracy in complex matrices. Field studies indicate photolytic degradation dominates, producing fluorinated quinones .

- Data Gaps : Limited data exist on bioaccumulation potential or interaction with atmospheric oxidants (e.g., ozone) .

Q. How does this compound interact with biological macromolecules, and what are its toxicokinetic properties?

- Methodology :

- In vitro binding assays : Fluorescence quenching studies with human serum albumin (HSA) reveal binding constants (Kₐ ~10⁴ M⁻¹), suggesting moderate affinity .

- Toxicokinetics : Animal models (rats) show rapid hepatic glucuronidation, but interspecies differences in metabolite profiles (e.g., nitroreduction vs. methylation) complicate human extrapolation .

- Critical Note : No human ADME (absorption, distribution, metabolism, excretion) data are available, highlighting a research gap .